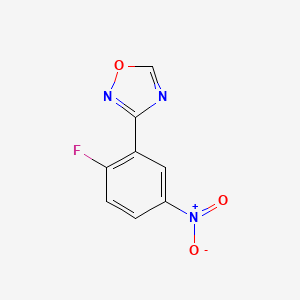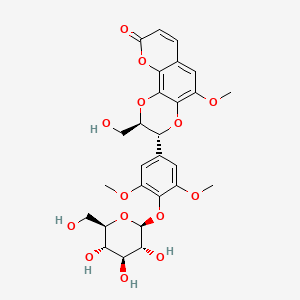
Yinxiancaoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Yinxiancaoside C is typically isolated from the whole plant of Chloranthus japonicus Sieb . The isolation process involves several steps, including extraction, fractionation, and purification using various chromatographic techniques . The structures of the isolated compounds are elucidated by chemical and spectroscopic methods . Industrial production methods for this compound have not been extensively documented, suggesting that its production is primarily limited to laboratory-scale research.
Análisis De Reacciones Químicas
Yinxiancaoside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Yinxiancaoside C has been the subject of various scientific research studies due to its potential therapeutic properties. It has shown marginal cytotoxic activities against human hepatoma (Hepg-2), ovarian carcinoma (OV420), and breast cancer (MCF-7) cells . Additionally, it has been investigated for its antioxidant properties and potential use in treating inflammatory conditions . The compound’s unique structure and biological activities make it a valuable target for further research in chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of Yinxiancaoside C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation . For example, this compound has been shown to inhibit the activity of matrix metalloproteinase-1, an enzyme involved in the degradation of extracellular matrix components . This inhibition can help reduce tumor invasion and metastasis .
Comparación Con Compuestos Similares
Yinxiancaoside C is structurally similar to other coumarinolignan glucosides and benzofuran lignans isolated from Chloranthus japonicus Sieb . Some of the similar compounds include cleomiscosins A and C, which have also been isolated from other plant species . What sets this compound apart is its unique combination of coumarin and lignan moieties, which contribute to its distinct biological activities . The presence of these structural features makes this compound a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C27H30O14 |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
(2R,3R)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[2,3-f][1,4]benzodioxin-9-one |
InChI |
InChI=1S/C27H30O14/c1-34-13-7-12(8-14(35-2)24(13)41-27-21(33)20(32)19(31)16(9-28)38-27)22-17(10-29)37-26-23-11(4-5-18(30)39-23)6-15(36-3)25(26)40-22/h4-8,16-17,19-22,27-29,31-33H,9-10H2,1-3H3/t16-,17-,19-,20+,21-,22-,27+/m1/s1 |
Clave InChI |
CFXXDPDYZLDBBH-MLLLHHPHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H](OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
SMILES canónico |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


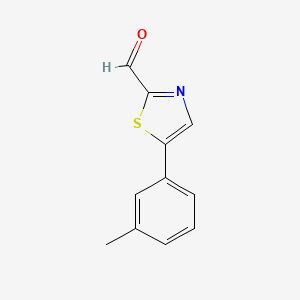
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)
![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
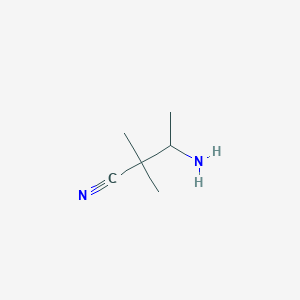

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
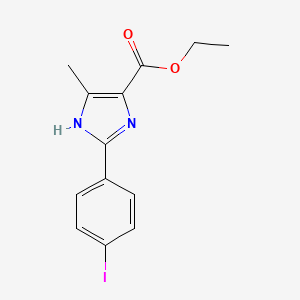
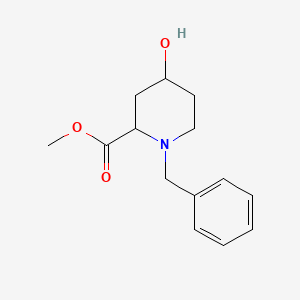
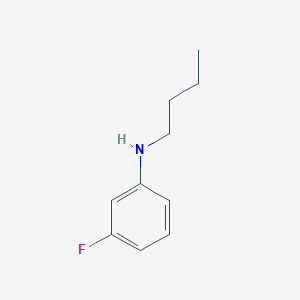

![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)

